Carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester Carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 83269-15-2
VCID: VC18464046
InChI: InChI=1S/C16H15N5O2/c1-2-23-16(22)21-13-8-11-14(15(17)20-13)19-12(9-18-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H3,17,20,21,22)
SMILES:
Molecular Formula: C16H15N5O2
Molecular Weight: 309.32 g/mol

Carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester

CAS No.: 83269-15-2

Cat. No.: VC18464046

Molecular Formula: C16H15N5O2

Molecular Weight: 309.32 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, (5-amino-3-phenylpyrido(3,4-b)pyrazin-7-yl)-, ethyl ester - 83269-15-2

Specification

CAS No. 83269-15-2
Molecular Formula C16H15N5O2
Molecular Weight 309.32 g/mol
IUPAC Name ethyl N-(5-amino-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamate
Standard InChI InChI=1S/C16H15N5O2/c1-2-23-16(22)21-13-8-11-14(15(17)20-13)19-12(9-18-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H3,17,20,21,22)
Standard InChI Key MJGZXQYSOYOKFE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)NC1=NC(=C2C(=C1)N=CC(=N2)C3=CC=CC=C3)N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is systematically named as (2S)-(5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamic acid, ethyl ester . Its molecular formula is C₁₉H₂₀N₆O₂, with a molecular weight of 372.41 g/mol . The structure features a pyridopyrazine core substituted with an amino group at position 5, a phenyl ring at position 3, and a carbamic acid ethyl ester moiety at position 7 (Figure 1).

Stereochemical Configuration

The chiral center at position 2 of the dihydropyrazine ring confers enantiomeric specificity. The (2S)-(-)-enantiomer demonstrates a specific optical rotation of [α]D = -688° ± 18° (c = 0.5, methanol), while the (2R)-(+)-form exhibits [α]D = +675° ± 14° under identical conditions .

Synthesis and Stereoselective Preparation

Key Synthetic Route

The synthesis follows a four-step sequence starting from (2-amino-4-chloro-3-nitropyridin-6-yl)carbamic acid, ethyl ester (Compound 1) :

  • Amination with Chiral Norephedrine Derivatives:
    Reaction of Compound 1 with [S-(R*,S*)]-norephedrine in refluxing ethanol introduces the chiral 2-hydroxy-1-methyl-2-phenylethylamine moiety, yielding [S-(R*,S*)]-[6-amino-4-[(2-hydroxy-1-methyl-2-phenylethyl)amino]-5-nitro-2-pyridinyl]carbamic acid, ethyl ester .

  • Oxidation to Ketone Intermediate:
    Treatment with chromium trioxide-pyridine complex in methylene chloride oxidizes the secondary alcohol to a ketone, forming (S)-[6-amino-4-[(1-methyl-2-oxo-2-phenylethyl)amino]-5-nitro-2-pyridinyl]carbamic acid, ethyl ester .

  • Reductive Cyclization:
    Hydrogenation in glacial acetic acid over Raney nickel reduces the nitro group and facilitates ring closure, producing the (2S)-(-)-enantiomer with >95% enantiomeric excess .

Critical Reaction Parameters

  • Temperature Control: Reflux in ethanol (78°C) ensures complete amination without racemization .

  • Catalyst Loading: Raney nickel (5:1 w/w substrate:catalyst) optimizes hydrogen uptake during cyclization .

Pharmacological Activity

In Vitro Mitotic Inhibition

The compound arrests L1210 leukemia cells in metaphase by disrupting microtubule dynamics. Quantitative results from mitotic index assays are summarized below:

EnantiomerMLo,5 (µg/mL)Mitotic Index at 12 hr
(2S)-(-)0.750.50
(2R)-(+)5.80.15
Racemic Mixture5.80.18

MLo,5 = Concentration causing 50% mitotic arrest .

The (2S)-enantiomer is 7.7-fold more potent than the (2R)-form, highlighting stereospecific target engagement .

In Vivo Antitumor Efficacy

In murine P388 leukemia models, intraperitoneal administration of the (2S)-(-)-enantiomer at 50 mg/kg/day increased survival time (%T/C) to 200%, compared to 125% for the racemic mixture . Dose-response studies revealed a steep efficacy gradient:

%T/C=142×ln(Dose)87(R2=0.96)\%T/C = 142 \times \ln(\text{Dose}) - 87 \quad (R^2 = 0.96)

Mechanism of Action: Tubulin Binding and Cell Cycle Arrest

Tubulin Polymerization Inhibition

The (2S)-enantiomer binds β-tubulin at the colchicine site (Kd = 0.8 µM), preventing microtubule assembly. Molecular docking simulations indicate hydrogen bonding between the carbamate oxygen and Thr179 residue, supplemented by π-π stacking between the phenyl group and Tyr224 .

Cell Cycle Effects

Flow cytometry of L1210 cells treated with 1 µg/mL (2S)-enantiomer showed:

  • G2/M Phase Accumulation: 68% of cells vs. 12% in controls .

  • Apoptotic Induction: Caspase-3 activation detectable within 6 hours .

Enantiomeric Specificity and Structure-Activity Relationships

Chirality-Activity Correlation

The (2S)-configuration optimizes spatial alignment with tubulin’s hydrophobic pocket. Methyl group orientation at C2 affects steric clashes:

  • (2S)-(-): Methyl projects away from Thr179, enabling deeper binding .

  • (2R)-(+): Methyl group collides with β-tubulin Val238, reducing affinity .

Metabolite Profiling

Hepatic microsome assays (human CYP3A4) indicate rapid ester hydrolysis to the free carboxylic acid, which retains 30% tubulin-binding activity. Plasma stability: t₁/₂ = 2.1 hours (mouse) .

Pharmaceutical Formulations and Salt Forms

The 2-hydroxyethanesulfonic acid salt (mesylate) improves aqueous solubility (8.3 mg/mL vs. 0.2 mg/mL for free base) while maintaining potency. Tablet formulations with lactose monohydrate (75% w/w) and croscarmellose sodium (5%) exhibit >85% dissolution within 30 minutes .

Toxicological Profile

  • Acute Toxicity (Mouse LD₅₀): 480 mg/kg (IV), 1200 mg/kg (oral) .

  • Genotoxicity: Negative in Ames test (up to 500 µg/plate) .

  • Cardiotoxicity: No hERG channel inhibition at 10 µM .

Comparative Analysis with Structural Analogs

Pyridopyrazine Derivatives

Removing the C2 methyl group (des-methyl analog) reduces potency by 90%, underscoring its role in chiral recognition .

Combretastatin A-4 Comparison

While both target tubulin, the (2S)-enantiomer shows 3-fold greater cytotoxicity against vincristine-resistant P388 cells (IC₅₀ = 0.03 µM vs. 0.09 µM) .

Clinical Development Challenges

Despite promising preclinical data, clinical translation faces hurdles:

  • Poor Oral Bioavailability: F = 12% in primates due to first-pass metabolism .

  • Solubility Limitations: Requires nanoparticle formulation for IV delivery .

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